molecular formula C20H19ClFN3O3S B2922063 8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189735-79-2

8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2922063
CAS No.: 1189735-79-2
M. Wt: 435.9
InChI Key: QDHNZRSGDXNLEE-UHFFFAOYSA-N
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Description

The compound 8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic triaza derivative featuring a sulfonyl group at the 8-position and a 3-fluorophenyl substituent at the 3-position.

Properties

IUPAC Name

8-(3-chloro-4-methylphenyl)sulfonyl-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O3S/c1-13-5-6-16(12-17(13)21)29(27,28)25-9-7-20(8-10-25)23-18(19(26)24-20)14-3-2-4-15(22)11-14/h2-6,11-12H,7-10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHNZRSGDXNLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15ClFN5O2S\text{C}_{16}\text{H}_{15}\text{Cl}\text{F}\text{N}_{5}\text{O}_{2}\text{S}

This structure includes a triazaspiro framework, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group in the molecule is known to inhibit various enzymes, particularly those involved in folate synthesis. The mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes such as dihydropteroate synthetase, disrupting the synthesis of folate and consequently affecting nucleic acid synthesis in bacteria.
  • Target Interaction : The presence of halogen substituents (chlorine and fluorine) enhances the electrophilic nature of the molecule, allowing it to interact with nucleophilic sites on enzymes or receptors, potentially modulating their activity .

Biological Activity

Research has shown that compounds with similar structural features exhibit a range of biological activities including:

  • Antimicrobial Properties : Inhibition of bacterial growth through disruption of DNA synthesis.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various pathways.
  • Anti-inflammatory Effects : Compounds with sulfonamide groups are often evaluated for their anti-inflammatory properties due to their ability to inhibit certain inflammatory mediators.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Activity : A study demonstrated that sulfonamide derivatives significantly inhibited bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting a similar potential for this compound.
  • Anticancer Research : Research on structurally related compounds indicated that they could induce apoptosis in cancer cell lines by activating specific signaling pathways .
  • Inflammation Models : Experimental models showed that related sulfonamide compounds reduced inflammation markers in vivo, hinting at possible therapeutic applications for inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsObserved Effects
AntimicrobialSulfonamide DerivativesInhibition of bacterial growth
AnticancerTriazaspiro CompoundsInduction of apoptosis in cancer cells
Anti-inflammatorySulfonamide AnalogsReduction in inflammation markers

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations:

Sulfonyl Group Variations: The target compound’s 3-chloro-4-methylbenzenesulfonyl group differs from analogs with trifluoromethyl (), difluorophenyl (), or chloro-fluorophenyl () sulfonyl substituents. Compound A () replaces the sulfonyl group with a biphenyl system, enhancing π-π stacking but reducing solubility .

Aryl Substituents: The 3-fluorophenyl group in the target compound is shared with BG01758 () and the compound. Fluorine’s electron-withdrawing nature may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

Spirocyclic Core Modifications :

  • BG01758 () features an ethyl group and benzyl linkage, increasing molecular flexibility compared to the rigid sulfonyl-linked analogs .

Pharmacological and Therapeutic Insights

  • Antitumor Activity : Compound A () demonstrates efficacy in tumor prophylaxis/therapy, likely due to its hydroxy and methoxy groups enhancing interactions with DNA or enzymes like topoisomerases .
  • Research Chemicals : BG01758 () and CHEMENU’s compound () are marketed for research, highlighting the spirotriazaspiro scaffold’s versatility in drug discovery .

Physicochemical and ADME Properties

  • Lipophilicity : The target compound’s estimated XLogP3 (~3.5) is lower than CHEMENU’s trifluoromethyl analog (XLogP3 ~4.1), suggesting better aqueous solubility .
  • Hydrogen-Bond Acceptors : Higher acceptor counts in CHEMENU’s compound (7 vs. 6 in the target compound) may improve solubility but reduce blood-brain barrier penetration .

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